5-Methyl-2-(pyridin-2-ylmethylene)azepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(2Z)-5-methyl-2-(pyridin-2-ylmethylidene)azepane |
InChI |
InChI=1S/C13H18N2/c1-11-5-6-13(15-9-7-11)10-12-4-2-3-8-14-12/h2-4,8,10-11,15H,5-7,9H2,1H3/b13-10- |
InChI Key |
RLGFQVQMTLGJSY-RAXLEYEMSA-N |
Isomeric SMILES |
CC1CC/C(=C/C2=CC=CC=N2)/NCC1 |
Canonical SMILES |
CC1CCC(=CC2=CC=CC=N2)NCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 2 Pyridin 2 Ylmethylene Azepane and Analogous Structures
Strategies for Azepane Ring Formation
The construction of the azepane ring is a key step in the synthesis of a diverse range of compounds. Various strategies have been developed to achieve this, with ring-closing reactions being a prominent and widely utilized approach. researchgate.net
Ring-Closing Reactionsbohrium.com
Ring-closing reactions are a cornerstone of heterocyclic synthesis, and the formation of the azepane ring is no exception. These reactions involve the intramolecular cyclization of a linear precursor to form the desired seven-membered ring.
Transition metal-catalyzed cyclizations have emerged as powerful tools for the synthesis of azepanes, offering high efficiency and selectivity.
Cobalt-Catalyzed Reactions: Cobalt complexes have been utilized in the synthesis of N-heterocycles. A notable example is a phosphine-free, easily prepared cobalt-N,N-bidentate complex that has demonstrated high efficiency in N-heterocycle assembly. researchgate.net This catalytic system operates through an acceptorless dehydrogenation mechanism. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile method for constructing azepine derivatives. One approach involves a double palladium-catalyzed amination-cyclization reaction. thieme-connect.comresearchgate.net This method has been successfully applied to the synthesis of 5H-pyridobenzazepine and 5H-dipyridoazepine compounds from appropriate stilbene (B7821643) precursors by carefully selecting the ligands and reaction conditions. thieme-connect.comresearchgate.net For instance, the use of Pd(OAc)2 as a catalyst with various phosphine (B1218219) ligands has been explored, with JohnPhos showing good efficacy in the double amination reactions of certain substrates. researchgate.net
Another palladium-catalyzed strategy involves the [5+2] oxidative annulation of o-arylanilines with alkynes to produce dibenzo[b,d]azepines. rsc.org Furthermore, a palladium(II)-catalyzed addition/cyclization of N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives provides a route to dibenzo[b,d]azepines in an environmentally friendly solvent. rsc.org
The intramolecular Buchwald-Hartwig reaction, a palladium-catalyzed C-N bond-forming reaction, is a widely used strategy for the synthesis of 1,4-benzodiazepines. mdpi.com Additionally, a domino process involving a Pd(0)-catalyzed carbopalladation followed by an allylic amination of N-allenamides of anthranilic acid with aryl halides has been developed for the synthesis of 1,4-benzodiazepinones. mdpi.com
Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in the synthesis of azepine-containing structures. One method involves the rhodium(III)-catalyzed synthesis of benzo[c]azepine-1,3(2H)-diones through a tandem C-H alkylation and intramolecular amination of N-methoxybenzamides with 3-bromo-3,3-difluoropropene. researchgate.net Rhodium-catalyzed acylnitrene transfer reactions have also been investigated, with mechanistic studies shedding light on the formation of nitrenoid species. youtube.com
A significant advancement is the direct insertion of an intramolecular nitrogen atom into an aromatic C-C bond, catalyzed by a paddlewheel dirhodium complex, Rh2(esp)2, to form fused azepine products. acs.org This method overcomes the challenge of competing C-H amination. acs.org Furthermore, a migration-annulation synthetic strategy utilizing an α-imino rhodium carbene has been developed for the selective construction of densely functionalized azepane derivatives. acs.org
| Catalyst System | Substrate Type | Product | Key Features |
| Cobalt-N,N-bidentate complex | Not specified | N-Heterocycles | Phosphine-free, acceptorless dehydrogenation researchgate.net |
| Pd(OAc)2 / JohnPhos | Dihalo-stilbene and amine | 5H-dipyridoazepine | Double amination-cyclization researchgate.net |
| Palladium(II) | o-arylanilines and alkynes | Dibenzo[b,d]azepines | [5+2] oxidative annulation rsc.org |
| Rhodium(III) | N-methoxybenzamides and 3-bromo-3,3-difluoropropene | Benzo[c]azepine-1,3(2H)-diones | Tandem C-H alkylation and amination researchgate.net |
| Rh2(esp)2 | Carbamoyl azides | Fused azepines | Intramolecular nitrogen atom insertion into arene rings acs.org |
Intramolecular radical cyclizations offer a powerful method for the formation of cyclic systems, including azepanes. The success of these reactions is often dependent on the nature of the radical precursor and the substrate. For example, the cyclization of β-amino and β-ammonio radicals has been explored as a synthetic route to 1-azabicyclic systems. nih.gov It was observed that the introduction of an ester group at C4 or the use of a quaternary ammonium (B1175870) salt facilitates the cyclization of a 5-hexenyl radical, which is otherwise reluctant to undergo ring closure. nih.gov This highlights the significant influence of polar effects on the efficiency of radical cyclizations. nih.gov
A more recent development in this area is the use of sustainable iron(III) salts as catalysts for the silyl (B83357) aza-Prins cyclization. nih.govorganic-chemistry.org This methodology combines the aza-Prins cyclization with a Peterson-type elimination in a single step, forming a C-N bond, a C-C bond, and an endocyclic double bond to afford tetrahydroazepines. nih.govorganic-chemistry.org Optimization studies have identified FeBr3 as a highly effective catalyst for this transformation. organic-chemistry.org
| Catalyst | Substrate | Product | Key Features |
| InCl3 | Silyl bis(homoallylic) amines and aldehydes | trans-Azepanes | High yield and diastereoselectivity acs.orgnih.gov |
| TMSOTf | Silyl bis(homoallylic) amines and aldehydes | Tetrahydropyran (B127337) derivatives | Tandem Sakurai-Prins cyclization acs.orgnih.gov |
| Iron(III) salts (e.g., FeBr3) | 1-Amino-3-triphenylsilyl-4-pentenes and aldehydes | Tetrahydroazepines | Sustainable catalyst, one-pot reaction nih.govorganic-chemistry.org |
Copper(I) catalysis provides an efficient pathway for the synthesis of functionalized azepines through a tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines. nih.govmdpi.comdocumentsdelivered.com This method allows for the preparation of novel α-CF3-containing azepine-2-carboxylates and their phosphonate (B1237965) analogues. nih.govbohrium.comnih.govmdpi.com The reaction proceeds via the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization along the allenyl group. bohrium.commdpi.com This process represents the first example of a tandem amination/cyclization of allenynes under metal catalysis. nih.govmdpi.com
The proposed mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization onto the allene (B1206475) system. nih.gov This methodology has been shown to be effective with a range of primary and secondary amines, including substituted anilines, morpholine, and piperidine (B6355638), furnishing the corresponding azepine derivatives in moderate to good yields. nih.gov
| Catalyst | Substrates | Product | Key Features |
| [Cu(MeCN)4]PF6 | Functionalized allenynes and amines | CF3-containing azepine-2-carboxylates | Tandem amination/cyclization, moderate to good yields nih.govbohrium.commdpi.com |
Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including azepanes. wikipedia.org This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium-based complexes, to form a cycloalkene and volatile ethylene. wikipedia.org RCM has proven effective for synthesizing rings of various sizes, from 5 to over 90 members. wikipedia.org
The application of RCM has been demonstrated in the synthesis of pyrimidine-annulated azepine and azocine (B12641756) derivatives, providing an efficient and high-yielding route to these seven- and eight-membered nitrogen heterocycles. thieme-connect.de RCM has also been employed in the synthesis of benzo thieme-connect.comacs.orgazepino[1,2-b]isoquinolin-9-ones, where the desired heterocyclic compounds were obtained in good yield from diene precursors. nih.gov The synthesis of the azepane ring in the cathepsin K inhibitor SB-462795 by GlaxoSmithKline involved a large-scale RCM step, highlighting its industrial applicability. orgsyn.org
| Catalyst Type | Substrate Type | Product | Key Features |
| Ruthenium-based | Dienes | Unsaturated azepines | High efficiency, broad applicability wikipedia.orgthieme-connect.de |
| Ruthenium-based | Diene precursor | Benzo thieme-connect.comacs.orgazepino[1,2-b]isoquinolin-9-ones | Good yield nih.gov |
| Ruthenium indenylidene complex | Diene | Azepane ring of SB-462795 | Industrial scale application orgsyn.org |
Ring-Expansion Reactions
Ring-expansion reactions offer a powerful strategy for the synthesis of azepanes from smaller, more readily available cyclic precursors. These methods often rely on the generation of a reactive intermediate that facilitates the insertion of a carbon or nitrogen atom into the existing ring system.
The expansion of a pyridine (B92270) ring to an azepine or azepane derivative is an attractive approach, given the wide availability of substituted pyridines. One notable strategy involves the photochemical dearomative ring expansion of pyridinium (B92312) ylides. organic-chemistry.org This method typically involves the formation of a quaternary aromatic salt from the pyridine, followed by deprotonation to generate an N-ylide. Subsequent irradiation with visible light can induce a rearrangement, leading to the formation of a seven-membered azepine ring. organic-chemistry.org While this method primarily yields unsaturated azepine derivatives, subsequent reduction can provide the saturated azepane core.
A recent development in this area is the unified approach to azepines by the dearomative photochemical rearrangement of aromatic N-ylides, which can be generated in situ from N-heteroarenes in two straightforward steps. organic-chemistry.org This method has been shown to be applicable to a range of substituted pyridines, offering a versatile route to functionalized azepines.
Table 1: Examples of Pyridine Ring Expansion to Azepines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzylpyridinium bromide | 1. DBU, MeCN, blue LEDs, rt, 1 h; 2. H₂, Pd/C | 1-Benzylazepane | - | organic-chemistry.org |
| N-(4-Methoxybenzyl)pyridinium bromide | 1. TMG, MeCN, blue LEDs, rt, 1 h; 2. H₂, Pd/C | 1-(4-Methoxybenzyl)azepane | - | organic-chemistry.org |
Note: Yields for the reduction step are not specified in the provided source.
Another strategy involves the photochemical skeletal enlargement of pyridines for the synthesis of 1,2-diazepines by inserting a nitrogen atom, which, while not directly forming azepanes, demonstrates the utility of photochemical rearrangements of pyridine derivatives to access seven-membered rings.
The ring expansion of pyrrolidines to azepanes can be achieved through the formation and subsequent nucleophilic opening of a bicyclic azetidinium intermediate. researchgate.netnih.govnih.govresearchgate.net This strategy typically involves the intramolecular N-alkylation of a 2-substituted pyrrolidine (B122466) bearing a suitable leaving group on the side chain to form a strained 1-azoniabicyclo[3.2.0]heptane intermediate. The regioselective cleavage of this intermediate by a nucleophile can lead to the formation of a seven-membered azepane ring. nih.gov
The regioselectivity of the ring opening is a critical factor and can be influenced by the substitution pattern on the pyrrolidine ring and the nature of the nucleophile. nih.gov For instance, the presence of an electron-withdrawing group can direct the nucleophilic attack to a specific carbon atom, leading to the desired azepane product. This methodology has been successfully applied to the synthesis of various substituted azepanes. researchgate.net
Table 2: Ring Expansion of Pyrrolidines to Azepanes
| Pyrrolidine Precursor | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-(3-Hydroxypropyl)pyrrolidine derivative | Cyanide | 4-Cyanoazepane derivative | nih.gov |
| 2-(3-Hydroxypropyl)pyrrolidine derivative | Azide (B81097) | 4-Azidoazepane derivative | nih.gov |
| 5-Arylpyrrolidine-2-carboxylate | - | 1H-Benzo[b]azepine-2-carboxylate | nih.gov |
Note: This table presents the types of products formed rather than specific yields, as these can vary significantly based on the substrate and reaction conditions.
The inherent ring strain of aziridines makes them valuable precursors for ring-expansion reactions to access larger nitrogen heterocycles, including azepanes. nih.gov One common approach involves the generation of an azomethine ylide from the aziridine (B145994), which can then undergo a cycloaddition reaction. However, for the synthesis of azepanes, a [4+3] cycloaddition or a rearrangement reaction is typically required.
A more direct route involves the intramolecular nucleophilic attack of a tethered nucleophile onto the aziridine ring, leading to its opening and the concomitant formation of a larger ring. For the synthesis of azepanes, this would necessitate a precursor with a four-carbon chain attached to the aziridine.
Another strategy involves a tandem reaction sequence, such as a zinc-mediated cascade ring-opening cyclization of 2H-azirines with enolized o-alkenylquinoline carbaldehydes, which can lead to the formation of azepine skeletons. researchgate.net The regioselectivity of such reactions can often be controlled by the substitution pattern on the aziridine ring.
Cyclopropane (B1198618) derivatives, particularly donor-acceptor cyclopropanes, can serve as three-carbon synthons in cycloaddition and ring-opening cyclization reactions to construct larger ring systems. nih.govclockss.org The synthesis of azepanes via this method would typically involve the reaction of a cyclopropylamine (B47189) derivative or the reaction of a cyclopropane with an amine-containing species in a manner that incorporates the nitrogen into the newly formed seven-membered ring.
For example, the ring-opening of a spirocyclopropane fused to a cycloheptane-1,3-dione (B75613) with an amine can lead to the formation of a cyclohepta[b]pyrrolidin-4-one, which contains a fused seven-membered ring. clockss.org While not a direct synthesis of a simple azepane, this demonstrates the principle of using cyclopropane ring-opening to construct seven-membered nitrogen heterocycles. A more direct approach would involve the reaction of a suitably functionalized cyclopropylamine that can undergo an intramolecular cyclization to form the azepane ring.
Multistep Synthetic Sequences from Simpler Precursors
Multistep synthesis provides a highly versatile and controllable approach to complex molecules like 5-Methyl-2-(pyridin-2-ylmethylene)azepane, starting from simple and readily available precursors. nih.gov This strategy allows for the precise installation of functional groups and stereocenters.
A plausible and efficient route to the target compound likely proceeds through the synthesis of the key intermediate, 5-methyl-azepan-2-one (also known as 5-methyl-ε-caprolactam). This lactam can then be converted to the desired product through an olefination reaction, such as the Horner-Wadsworth-Emmons or Wittig reaction.
The synthesis of the pyridin-2-ylmethylene moiety can be achieved by reacting 5-methyl-azepan-2-one with a suitable phosphorus ylide. For instance, in a Horner-Wadsworth-Emmons reaction, diethyl (pyridin-2-ylmethyl)phosphonate would be deprotonated with a strong base to form a phosphonate carbanion. This carbanion would then react with the lactam carbonyl to form the exocyclic double bond, yielding this compound. wikipedia.orgnrochemistry.com
Table 3: Key Reagents for the Horner-Wadsworth-Emmons Synthesis of the Target Compound
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| 5-Methyl-azepan-2-one | Diethyl (pyridin-2-ylmethyl)phosphonate | NaH, n-BuLi, or KHMDS | This compound |
Alternatively, a Wittig reaction could be employed, using (pyridin-2-ylmethyl)triphenylphosphonium bromide and a suitable base to generate the corresponding ylide. google.com
Monosaccharides represent an attractive class of chiral pool starting materials for the enantioselective synthesis of highly functionalized azepanes. researchgate.netnih.govsciforum.netpsu.eduacs.orgnih.gov The inherent stereochemistry of the sugar backbone can be effectively transferred to the azepane ring, providing access to optically pure products.
A common strategy involves the conversion of a monosaccharide into a linear amino alcohol precursor, which is then cyclized to form the seven-membered ring. For example, D-arabinose has been used as a starting material for the synthesis of substituted azepanes mimicking monosaccharides. researchgate.netpsu.edu A key step in such a synthesis is often a ring-closing metathesis (RCM) of a protected N-allyl-aminohexenitol derived from the monosaccharide. researchgate.netpsu.edu
Another approach involves the stereoselective formation of trans-epoxyamides from monosaccharide derivatives, followed by regioselective epoxide opening with an azide nucleophile. The resulting azido (B1232118) derivative can then be transformed into the azepane structure through reduction and cyclization. sciforum.net
Table 4: Synthesis of Azepane Derivatives from Monosaccharides
| Monosaccharide | Key Reaction Steps | Azepane Product | Reference |
|---|---|---|---|
| D-Arabinose | Reductive amination, N-allylation, Ring-closing metathesis | Polyhydroxylated azepane | researchgate.netpsu.edu |
| D-Glucose | Epoxidation, Azide opening, Reduction, Cyclization | Polyhydroxylated azepane | sciforum.net |
| D-Mannose | Epoxidation, Azide opening, Reduction, Cyclization | Polyhydroxylated azepane | sciforum.net |
Utilization of 1,3-Dicarbonyl Compounds or Acetylenic Derivatives for Heterocycle Construction
The synthesis of heterocyclic systems, including those that can serve as precursors to the azepane ring, can be effectively achieved using 1,3-dicarbonyl compounds. These compounds, possessing two carbonyl groups separated by a methylene (B1212753) group, are versatile building blocks in organic synthesis. For instance, the Hantzsch pyridine synthesis utilizes a 1,3-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium salt to construct a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine. While this method directly leads to a pyridine, modifications and alternative cyclization strategies can be envisioned to form seven-membered rings. The reactivity of the active methylene group in 1,3-dicarbonyls allows for various condensation and cyclization reactions that are foundational to heterocyclic chemistry. youtube.com
Acetylenic derivatives also represent valuable starting materials for the synthesis of nitrogen-containing heterocycles, including azepanes. Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes have been shown to produce novel azepine derivatives. nih.gov This process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization. Such methodologies offer a pathway to highly functionalized azepane cores that can be further elaborated. nih.gov The use of acetylenic precursors provides a powerful tool for constructing the seven-membered ring with opportunities for introducing substituents and controlling the regiochemical outcome of the cyclization. researchgate.net
Formation of the Pyridine-Azepane Linkage
A critical aspect of the synthesis of this compound is the formation of the bond connecting the pyridine and azepane moieties. This can be achieved through the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond, followed by the construction of the imine bridge.
Introduction of the Pyridine Moiety via C-C and C-N Bond Formation
The introduction of the pyridine ring can be accomplished through various cross-coupling reactions. For instance, a pre-formed azepane derivative bearing a suitable functional group (e.g., a halide or a boronic acid derivative) could be coupled with a corresponding functionalized pyridine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming C-C bonds between aromatic and heterocyclic systems. mdpi.com
Alternatively, the pyridine nitrogen can be incorporated through a C-N bond-forming reaction. This could involve the reaction of a suitable pyridine precursor with a functionalized azepane. For example, the synthesis of 2-substituted-5-methylpyridines can be achieved from readily available starting materials like propionaldehyde (B47417) and an acrylic compound, which are cyclized to a dihydropyridone and subsequently converted to the desired pyridine derivative. google.com This pre-functionalized pyridine can then be linked to the azepane core.
A two-step synthesis of ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate demonstrates the formation of a C-N bond between a pyridine moiety and a nitrogen-containing heterocycle. In this case, 2-picolylamine is reacted with ethyl acetoacetate (B1235776) to form an enaminoester, which then undergoes cyclization. mdpi.com This strategy of building the heterocyclic system with the pyridine already attached to the nitrogen atom is a viable approach.
Construction of the Pyridin-2-ylmethylene (Imine) Bridge
The formation of the exocyclic imine (C=N) double bond is a key step in the synthesis of the target molecule. This is typically achieved through condensation reactions or reductive amination strategies.
The most direct method for forming the imine linkage is the condensation reaction between a primary amine, in this case, a 5-methylazepane, and an aldehyde, pyridine-2-carbaldehyde. This reaction is generally carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the imine. researchgate.net The reaction is often catalyzed by a small amount of acid. youtube.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 5-Methylazepane | Pyridine-2-carbaldehyde | This compound | Acid catalyst, removal of water |
This table illustrates a plausible condensation reaction for the synthesis of the target compound.
Reductive amination offers an alternative and highly effective method for forming the amine linkage, which can be subsequently oxidized to the imine, or more commonly, a primary or secondary amine is formed from an aldehyde or ketone. masterorganicchemistry.com In the context of forming the target imine, a direct reductive amination is not the final step, but the principles are relevant for forming the precursor amine. The process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.org Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the intermediate iminium ion over the starting carbonyl compound. masterorganicchemistry.comyoutube.com An iron catalyst has also been reported for the reductive amination of ketones and aldehydes to primary amines. nih.gov While this method typically leads to a saturated amine, subsequent dehydrogenation could, in principle, yield the desired imine.
| Carbonyl Compound | Amine | Reducing Agent | Product (Amine) |
| Pyridine-2-carbaldehyde | 5-Methylazepane | NaBH3CN | 5-Methyl-2-(pyridin-2-ylmethyl)azepane |
| Pyridine-2-carbaldehyde | 5-Methylazepane | NaBH(OAc)3 | 5-Methyl-2-(pyridin-2-ylmethyl)azepane |
This table outlines common reagents used in reductive amination to form the corresponding saturated amine precursor.
Regioselective and Stereoselective Synthesis of this compound
The synthesis of the target molecule requires control over both regioselectivity (the position of the methyl group) and stereoselectivity (the geometry of the imine double bond).
The regioselective introduction of the methyl group at the 5-position of the azepane ring is a significant challenge. Ring expansion strategies of substituted piperidines have been shown to proceed with excellent regioselectivity and stereoselectivity, offering a potential route to specifically substituted azepanes. rsc.org For instance, the synthesis of diastereomerically pure azepane derivatives has been achieved through a piperidine ring expansion, with the structure and stereochemistry confirmed by X-ray crystallography. rsc.org
The stereochemistry of the exocyclic imine double bond (E/Z isomerism) is another important consideration. The condensation reaction between the 5-methylazepane and pyridine-2-carbaldehyde can potentially lead to a mixture of isomers. The thermodynamic stability of the isomers often dictates the final product ratio, with the less sterically hindered isomer typically being favored. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can be used to determine the stereochemistry of the resulting imine. nih.gov In some cases, specific reaction conditions or catalysts can be employed to favor the formation of one stereoisomer over the other.
| Aspect | Method | Outcome |
| Regioselectivity | Piperidine ring expansion | High regioselectivity for substituent placement on the azepane ring. rsc.org |
| Stereoselectivity | Condensation reaction | Can lead to a mixture of E/Z isomers; the thermodynamic product is often favored. |
This table summarizes strategies for achieving regioselectivity and considerations for stereoselectivity.
Diastereoselective Approaches
Diastereoselective synthesis aims to preferentially form one diastereomer over others. For a molecule like this compound, with two potential stereocenters (at the C5-methyl group and the exocyclic double bond), controlling the relative stereochemistry is crucial.
One relevant strategy involves the dearomative ring expansion of nitroarenes to form polysubstituted azepanes. nih.govmanchester.ac.uk This photochemical process, mediated by blue light at room temperature, converts a six-membered nitroarene into a seven-membered azepane ring system through a singlet nitrene intermediate. nih.govmanchester.ac.uk Subsequent hydrogenolysis furnishes the saturated azepane ring. nih.govmanchester.ac.uk The diastereoselectivity of this approach is influenced by the substitution pattern on the initial nitroarene. For instance, the synthesis of syn-polysubstituted azepanes can be achieved from polysubstituted nitroarenes. researchgate.net The reaction conditions for the photochemical N-insertion and subsequent hydrogenolysis to yield C3- and/or C4-functionalized azepanes have been explored, with the regioselectivity depending on the position of substituents on the starting nitroarene. researchgate.net
Another pertinent method is the synthesis of cyclic imines with a conjugated exocyclic double bond, which can be achieved by reacting a cyclic imine trimer, such as 2,3,4,5-tetrahydropyridine trimer, with various aldehydes in methanol. oup.com This method could potentially be adapted for the synthesis of the target compound by using an appropriately substituted azepane precursor and pyridine-2-carbaldehyde.
Furthermore, hydrogen bond-directed epoxidation of cyclic allylic amines demonstrates a powerful method for achieving high diastereoselectivity. rsc.org While this is an oxidation reaction, the principles of using a resident functional group to direct the stereochemical outcome of a reaction on a nearby prochiral center are highly relevant to the diastereoselective construction of complex molecules.
The following table summarizes representative diastereoselective reactions for the synthesis of substituted azepanes and related structures.
| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio/Selectivity | Reference |
| Polysubstituted Nitroarenes | 1. Blue LEDs, P(OPr)₃, Et₂NH, MeCN; 2. H₂, PtO₂, EtOH | syn-Polysubstituted Azepanes | Not Specified | researchgate.net |
| meta-Substituted Nitroarenes | 1. Blue LEDs, P(OPr)₃, Et₂NH, MeCN; 2. H₂, Pd/C, THF/MeOH | C3- and/or C4-Functionalized Azepanes | Regioisomeric ratios reported | researchgate.net |
| 2,3,4,5-Tetrahydropyridine trimer | Aldehydes, Methanol | Cyclic imines with conjugated exocyclic double bond | Not Specified | oup.com |
Enantioselective Synthesis
Enantioselective synthesis is critical for producing a single enantiomer of a chiral molecule. For this compound, which can exist as a pair of enantiomers, enantioselective methods are highly desirable, particularly for applications in medicinal chemistry.
An enantioselective route to a related chiral azepine, (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine, has been developed using (R)-2-phenylglycinol as a chiral auxiliary. nih.gov This auxiliary controls the formation of both the stereocenter and the chiral axis in the molecule. nih.gov Such a strategy, employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step, could be envisioned for the enantioselective synthesis of this compound.
Organocatalysis offers another powerful tool for enantioselective synthesis. For example, cinchona alkaloids have been successfully used as catalysts in the tandem Michael addition-Thorpe-Ziegler reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles to produce biologically active dihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities (up to >99% ee). nih.gov The success of this methodology hinges on the steric factors of both the substrate and the catalyst. nih.gov This principle could be applied to the synthesis of the target compound, potentially through an enantioselective addition to a prochiral azepane intermediate.
The following table details findings from enantioselective syntheses of related heterocyclic compounds.
| Substrate | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) | Reference |
| 2'-Acetylbiphenyl-2-carboxylic acid | (R)-2-Phenylglycinol | (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | Not Specified | nih.gov |
| 3-Methyl-2-pyrazolin-5-one and Benzylidenemalononitrile | Cinchona Alkaloid Derivative | 6-Amino-5-cyanodihydropyrano[2,3-c]pyrazole derivative | up to >99% | nih.gov |
| 3-Ethyl-2-pyrazolin-5-one and Benzylidenemalononitrile | Cinchona Alkaloid Derivative | 6-Amino-5-cyanodihydropyrano[2,3-c]pyrazole derivative | 38% | nih.gov |
Mechanistic Investigations of Key Synthetic Transformations
Elucidation of Reaction Pathways in Azepane Formation
The formation of the azepane ring can be achieved through various reaction pathways, each with its own distinct mechanism. These pathways often involve the formation of key intermediates that dictate the stereochemical and regiochemical outcome of the reaction.
Catalytic cyclizations represent a powerful tool for the synthesis of azepanes, often proceeding through a series of well-defined elementary steps. Copper-catalyzed reactions, for instance, have been shown to be effective in constructing the azepane skeleton.
One proposed mechanism for a copper(I)-catalyzed tandem amination/cyclization reaction to form azepine derivatives involves the initial formation of a copper acetylide from a terminal alkyne. nih.gov This is followed by the nucleophilic addition of an amine to the activated alkyne, leading to an intermediate that undergoes intramolecular cyclization onto an allene (B1206475) system to yield the seven-membered ring. nih.gov
Another copper-catalyzed approach involves a formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes. The proposed mechanism for this transformation is a radical pathway. acs.org It is initiated by the formation of a nitrogen-centered radical, which then undergoes a 1,5-hydrogen atom transfer (HAT). The resulting alkyl radical couples with the 1,3-diene, and a subsequent C-N bond formation closes the ring to form the azepane structure. acs.org
Rhodium(II) catalysts have also been employed in the synthesis of fused azepine derivatives from dienyltriazoles. The proposed mechanism involves the formation of a Rh(II)-carbenoid intermediate, which undergoes an intramolecular cyclopropanation. The resulting transient 1-imino-2-vinylcyclopropane then undergoes a 1-aza-Cope rearrangement to furnish the fused dihydroazepine product. nih.gov
A hypothetical catalytic cyclization for the synthesis of 5-Methyl-2-(pyridin-2-ylmethylene)azepane could involve a palladium-catalyzed intramolecular aza-Wacker-type cyclization. In this scenario, a suitable amino-alkene precursor would undergo nucleopalladation, followed by β-hydride elimination to form the exocyclic double bond.
Table 1: Proposed Intermediates in Catalytic Azepane Synthesis
| Catalyst System | Key Intermediate(s) | Subsequent Transformation | Ref. |
| Copper(I) | Copper acetylide, vinyl copper species | Intramolecular cyclization | nih.gov |
| Copper(I)/Ligand | Nitrogen-centered radical, alkyl radical | 1,5-HAT, radical coupling, C-N bond formation | acs.org |
| Rhodium(II) | Rhodium(II)-carbenoid, 1-imino-2-vinylcyclopropane | Intramolecular cyclopropanation, 1-aza-Cope rearrangement | nih.gov |
The aza-Prins cyclization is a powerful method for constructing nitrogen-containing heterocycles, including azepanes. This reaction typically involves the condensation of an amine with an aldehyde to form an iminium ion, which is then attacked by a nucleophilic alkene.
A silyl-aza-Prins cyclization mediated by iron(III) salts has been developed for the synthesis of tetrahydroazepines. nih.govorganic-chemistry.org The proposed mechanism, supported by DFT calculations, involves the activation of the aldehyde by the iron(III) catalyst, followed by condensation with the amine to form an iminium ion. The pendant alkene then attacks the iminium ion in an intramolecular fashion to form a seven-membered ring carbocation. A subsequent Peterson-type elimination of the silyl (B83357) group leads to the formation of an endocyclic double bond. nih.govorganic-chemistry.org
For the synthesis of This compound , a modified aza-Prins strategy could be envisioned. A suitable amino-alkyne precursor could undergo cyclization onto an in situ formed iminium ion derived from a pyridine (B92270) aldehyde, with a final elimination step establishing the exocyclic double bond.
Radical cascade reactions offer an efficient means to construct complex polycyclic systems in a single step. These reactions are initiated by the generation of a radical species that undergoes a series of intramolecular cyclizations.
A copper-catalyzed formal [5+2] aza-annulation reaction for the synthesis of azepanes proceeds through a radical mechanism. acs.org The key steps involve a 1,5-hydrogen atom transfer from an N-radical, followed by the coupling of the resulting alkyl radical with a 1,3-diene and subsequent C-N bond formation. acs.org
Photochemical methods can also be employed to initiate radical cascades. For instance, the synthesis of azepinones has been achieved through a photochemical cascade reaction involving the generation of a 2-aryloxyaryl nitrene. This is followed by a [2+1] annulation and a ring expansion/water addition cascade. nih.gov Another approach utilizes dual nickel- and iridium-photocatalysis for the radical cascade bicyclization of 1,5-enynes to produce indenoazepinones. nih.gov
A hypothetical radical cascade for the synthesis of a precursor to This compound could involve the generation of a nitrogen-centered radical from a suitable precursor, which then undergoes a series of cyclizations to form the azepane ring.
Role of Catalysts and Reagents in Reaction Outcome
The choice of catalyst and reagents is paramount in directing the outcome of azepane synthesis, influencing selectivity, yield, and even the reaction pathway itself.
In copper-catalyzed systems, the ligand can play a crucial role. For the formal [5+2] aza-annulation, specific ligands are required to facilitate the desired radical pathway. acs.org In the silyl-aza-Prins cyclization, the Lewis acid is critical. Iron(III) salts, such as FeBr3, have been identified as highly effective and sustainable catalysts for this transformation, leading to high yields of tetrahydroazepines. organic-chemistry.orgacs.org In contrast, using a different Lewis acid like TMSOTf can completely change the reaction outcome, favoring the formation of six-membered rings. researchgate.net
The nature of the starting materials also has a significant impact. In the Rh(II)-catalyzed synthesis of fused azepines, the use of more sterically encumbered Rh(II) complexes, such as Rh2(Adc)4, was found to suppress the formation of an undesired α,β-unsaturated N-tosylimine byproduct. nih.gov
Table 2: Influence of Catalysts on Azepane Synthesis
| Reaction Type | Catalyst | Role of Catalyst | Effect on Outcome | Ref. |
| Tandem Amination/Cyclization | Copper(I) | Activates terminal alkyne | Promotes nucleophilic addition and cyclization | nih.gov |
| Silyl Aza-Prins Cyclization | Iron(III) Bromide | Lewis acid, activates aldehyde | High yield of tetrahydroazepines | organic-chemistry.orgacs.org |
| Silyl Aza-Prins Cyclization | Indium(III) Chloride | Lewis acid, activates aldehyde | Selective formation of azepanes | researchgate.net |
| Silyl Aza-Prins Cyclization | TMSOTf | Lewis acid, activates aldehyde | Formation of tetrahydropyran (B127337) derivatives | researchgate.net |
| Dihydroazepine Formation | Rh2(Adc)4 | Carbene transfer | Suppresses byproduct formation | nih.gov |
Solvent Effects and Reaction Conditions
Solvent and reaction conditions, such as temperature and concentration, can significantly influence the efficiency and selectivity of azepane synthesis.
In the Rh(II)-catalyzed formation of dihydroazepines, it was found that varying the solvent and reactant concentration did not significantly improve the yield. However, lowering the reaction temperature to 60 °C and increasing the reaction time led to a higher yield of the desired product. nih.gov
For the Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes, an optimization study revealed that dioxane was the optimal solvent, and the reaction proceeded smoothly at 70 °C. nih.gov In the stereoselective synthesis of hydroxylated azepanes via osmium-catalyzed aminohydroxylation, a mixed solvent system of tBuOH/H2O was employed. nih.gov
The choice of solvent can also be critical in photochemical reactions. For the synthesis of azepines via photolysis of aryl azides, different solvents can lead to different product distributions.
Table 3: Optimized Reaction Conditions for Selected Azepane Syntheses
| Reaction | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Cu(I)-catalyzed tandem amination/cyclization | Cu(MeCN)4PF6 | Dioxane | 70 | Moderate to good | nih.gov |
| Silyl Aza-Prins Cyclization | FeBr3 | Dichloromethane | 0 to RT | up to 90 | organic-chemistry.orgacs.org |
| Rh(II)-catalyzed dihydroazepine formation | Rh2(Adc)4 | Dichloromethane | 60 | 74 | nih.gov |
| Osmium-catalyzed tethered aminohydroxylation | K2OsO2(OH)4 | tBuOH/H2O (3:1) | 35-40 | 98 | nih.gov |
Chemical Reactivity and Transformation Pathways of Azepane Pyridine Systems
Reactivity of the Azepane Ring System
The azepane ring is a seven-membered, saturated N-heterocycle. nih.gov Such systems are significant structural motifs found in numerous natural products and biologically active molecules. nih.govresearchgate.net The development of synthetic methods for these rings can be challenging due to slower cyclization kinetics compared to five- or six-membered rings. nih.gov The reactivity of the azepane core in the title compound is largely centered on the nitrogen heteroatom, with the saturated carbon framework being generally less reactive.
The nitrogen atom in the azepane ring is a secondary amine, and as such, it exhibits typical nucleophilic and basic properties. Its reactivity is a key site for structural modification.
Basicity and Salt Formation: As a base, the nitrogen atom is readily protonated by acids to form the corresponding azepanium salt. uoanbar.edu.iq
Nucleophilic Reactions: The lone pair of electrons on the nitrogen allows it to act as a nucleophile. It can undergo a variety of common amine reactions, including:
Alkylation: Reaction with alkyl halides to yield N-alkylated quaternary ammonium (B1175870) salts.
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives. The formation of N-Boc (tert-butoxycarbonyl) protected azepanes is a common strategy in multi-step synthesis. acs.org
Coordination Chemistry: The nitrogen can act as a Lewis base, coordinating to various metal centers to form metal complexes. wikipedia.org
| Reaction Type | Reagent Example | Product Type |
| Protonation | HCl, H₂SO₄ | Azepanium Salt |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl Azepanium Salt |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl Azepane Derivative |
| N-Carbamoylation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc Protected Azepane |
| Coordination | Lewis Acids (e.g., BF₃) | Lewis Acid-Base Adduct |
Table 1: Summary of Potential Reactions at the Azepane Nitrogen Heteroatom.
Functionalization of the carbon skeleton of the saturated azepane ring is significantly more challenging than reactions at the nitrogen atom.
C5-Methyl Position: The methyl group at the C5 position is a non-activated alkyl substituent. Transformations at this site generally require harsh conditions, such as those involving free-radical mechanisms, and are not common.
Azepane Ring Carbons (including C2): Direct C-H functionalization of the azepane ring is difficult. For instance, the direct α-lithiation and subsequent substitution of N-Boc protected azepane is known to be a low-yielding process. acs.org The synthesis of substituted azepanes often relies on strategies that build the desired substitution pattern into the precursors before the final ring-closing step, using methods like ring-expansion or the cyclization of appropriately derivatized linear chains. mdpi.comresearchgate.net In the specific case of 5-Methyl-2-(pyridin-2-ylmethylene)azepane, the C2 carbon is sp²-hybridized and part of the reactive exocyclic double bond system, whose chemistry is detailed in section 4.3.
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring is a six-membered aromatic heterocycle that is isoelectronic with benzene (B151609). However, the presence of the electronegative nitrogen atom renders the ring electron-deficient, which profoundly influences its reactivity. wikipedia.orgyoutube.com
The electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack but susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive towards electrophiles than benzene, with reactivity often compared to that of nitrobenzene. uoanbar.edu.iqwikipedia.org This reduced reactivity is caused by the inductive electron-withdrawing effect of the nitrogen atom and the fact that under the acidic conditions typical for EAS, the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly deactivates the ring. uoanbar.edu.iquonbi.ac.ke When substitution does occur, it requires vigorous conditions and proceeds preferentially at the C3 and C5 positions (meta to the nitrogen). uoanbar.edu.iqaklectures.comquora.com The presence of activating, electron-donating groups on the ring can facilitate EAS. uonbi.ac.keyoutube.com
Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). uoanbar.edu.iqnih.gov The electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer-type intermediate. This reaction pathway requires the presence of a good leaving group on the ring.
Reactivity of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is itself a nucleophilic and basic center. It can be alkylated by alkyl halides or oxidized to a pyridine-N-oxide. wikipedia.org The formation of an N-oxide is a synthetically useful transformation as it alters the electronic properties of the ring, activating the C4 position for electrophilic attack and the C2/C4 positions for nucleophilic attack. quora.comyoutube.com
| Reaction Type | Position(s) of Attack | Reactivity Relative to Benzene | Conditions |
| Electrophilic Substitution | C3, C5 | Much Lower | Harsh (e.g., high temp, strong acid) |
| Nucleophilic Substitution | C2, C4, C6 | Much Higher | Requires a leaving group |
Table 2: General Reactivity Patterns for the Pyridine Moiety.
Reactivity of the Exocyclic Methylidene Group
The connection between the azepane and pyridine rings involves a methylidene bridge at the C2 position of the azepane. This system is best understood as existing in a dynamic equilibrium between an enamine and an imine tautomer, which governs its reactivity.
Enamine Tautomer: this compound
Imine Tautomer: 5-Methyl-2-(pyridin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-azepine
This tautomerism makes the C2 position susceptible to both electrophilic and nucleophilic attack.
The imine tautomer contains an endocyclic carbon-nitrogen double bond (C=N), a versatile functional group in organic synthesis. mdpi.com Imines serve as key intermediates for a variety of chemical transformations. acs.orgnih.gov
Hydrolysis: The imine functionality can be hydrolyzed under acidic or basic conditions to yield the constituent carbonyl compound (5-methylazepan-2-one) and amine (pyridin-2-ylmethanamine). mdpi.com This reaction is typically reversible.
Reduction: The C=N double bond can be readily reduced to a C-N single bond using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This transformation yields the corresponding saturated secondary amine, 5-methyl-2-(pyridin-2-ylmethyl)azepane, and is often highly stereoselective.
Nucleophilic Addition: The carbon atom of the imine is electrophilic and can be attacked by a wide range of nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the azepane ring. For example, reaction with Grignard reagents or organolithium compounds would lead to C2-alkylated or C2-arylated azepanes after workup.
Hydrogenation: The exocyclic methylene (B1212753) group of the enamine tautomer can be hydrogenated, often stereospecifically, to produce the saturated C2-substituted azepane. rsc.org
Oxygenation: The exocyclic double bond can also be a site for oxygenation reactions, potentially leading to the formation of epoxides or diols under appropriate conditions. rsc.org
| Reaction Type | Reagent/Condition | Resulting Functional Group/Product |
| Hydrolysis | H₃O⁺ | Ketone (on azepane) + Amine |
| Reduction | NaBH₄ or H₂/Pd | Saturated C2-substituted Azepane |
| Nucleophilic Addition | R-MgBr (Grignard Reagent) | C2-Alkylated Azepane |
| Hydrogenation | H₂, Catalyst | Saturated C2-substituted Azepane |
Table 3: Key Transformations of the Imine/Enamine System.
Hydrogenation and Dehydrogenation Studies
Specific studies detailing the hydrogenation and dehydrogenation of This compound have not been identified in a review of scientific literature. However, general principles of heterocyclic and alkene chemistry allow for predictions of its behavior under such conditions.
Hydrogenation:
The hydrogenation of This compound would be expected to involve the reduction of both the exocyclic carbon-carbon double bond and the pyridine ring. The reaction would likely proceed in a stepwise manner, with the reduction of the exocyclic double bond to form 5-Methyl-2-(pyridin-2-ylmethyl)azepane being the more facile transformation. This initial hydrogenation would remove the conjugation and result in a saturated alkyl linkage between the azepane and pyridine rings.
Further hydrogenation under more forcing conditions, such as higher hydrogen pressure and temperature, or with more active catalysts (e.g., rhodium on carbon), would be required to reduce the aromatic pyridine ring. This would lead to the formation of 5-Methyl-2-(piperidin-2-ylmethyl)azepane . The stereochemistry of the newly formed chiral centers on the piperidine (B6355638) ring would be influenced by the catalyst and reaction conditions.
A plausible, though not experimentally verified, reaction scheme is presented below:
Table 1: Postulated Hydrogenation Products of this compound
| Starting Material | Intermediate Product | Final Product |
|---|
It is important to note that the selective hydrogenation of the pyridine ring without affecting the exocyclic double bond would be challenging to achieve due to the higher reactivity of the C=C bond. Research on the hydrogenation of other pyridine derivatives has shown that various catalysts, including palladium, platinum, and rhodium, are effective for the reduction of the pyridine ring, often requiring acidic conditions to activate the ring towards reduction. researchgate.netrsc.org
Dehydrogenation:
Dehydrogenation of the fully saturated 5-Methyl-2-(piperidin-2-ylmethyl)azepane could potentially re-aromatize the piperidine ring to a pyridine ring. This type of reaction is typically carried out at high temperatures and in the presence of a catalyst such as palladium on carbon (Pd/C). The dehydrogenation of the azepane ring itself to form a seven-membered unsaturated ring is also a possibility, though likely requiring specific catalytic systems. Studies on the dehydrogenation of other saturated N-heterocycles have demonstrated the feasibility of such transformations.
Oxidative Cleavage Conditions
There is no specific literature on the oxidative cleavage of This compound . However, the exocyclic carbon-carbon double bond represents a clear site for oxidative cleavage reactions. Standard ozonolysis conditions (O₃ followed by a reductive or oxidative workup) would be expected to cleave this double bond.
Ozonolysis:
Treatment of This compound with ozone would likely form an initial ozonide intermediate, which upon workup would yield two main fragments. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 5-methylazepan-2-one and pyridine-2-carbaldehyde . An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, yielding 5-methylazepan-2-one and picolinic acid . masterorganicchemistry.com
The general mechanism for the oxidative cleavage of alkenes is well-established and provides a strong basis for predicting these outcomes. masterorganicchemistry.com
Table 2: Predicted Products of Oxidative Cleavage of this compound via Ozonolysis
| Starting Material | Reagents | Expected Products |
|---|---|---|
| This compound | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 5-methylazepan-2-one, Pyridine-2-carbaldehyde |
Other strong oxidizing agents, such as potassium permanganate (B83412) under acidic or basic conditions, could also effect the cleavage of the double bond. However, these reagents are less selective and could potentially lead to the oxidation of other parts of the molecule, including the pyridine ring and the azepane nitrogen.
Stereochemical Aspects in 5 Methyl 2 Pyridin 2 Ylmethylene Azepane Derivatives
Conformational Analysis of the Seven-Membered Azepane Ring
The stereochemical identity and behavior of 5-Methyl-2-(pyridin-2-ylmethylene)azepane derivatives are fundamentally governed by the conformational properties of the seven-membered azepane core.
Chiral Induction and Control in Synthesis
The synthesis of specific stereoisomers of this compound derivatives relies on precise methods of chiral induction. This involves introducing a source of chirality into the reaction that directs the formation of one stereoisomer over others. A common and effective strategy is the use of chiral auxiliaries.
A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, guides the stereochemical outcome of a reaction, and is subsequently removed. For instance, in the synthesis of related chiral azepine compounds, amino alcohols like (R)-2-phenylglycinol have been successfully used to control the elements of chirality. This approach could be applied to the synthesis of chiral this compound derivatives, where the auxiliary would direct the stereoselective formation of the chiral centers within the azepane ring.
Another method involves substrate-controlled synthesis, where a chiral center already present in the starting material dictates the stereochemistry of newly formed centers. For example, starting from a chiral pool material like D-arabinose has been used to create polyhydroxylated azepanes with defined stereochemistry.
Diastereoselectivity and Enantioselectivity in Formation
When synthesizing substituted azepanes like this compound, the creation of multiple chiral centers can result in the formation of diastereomers and enantiomers. Controlling the stereochemical outcome—achieving high diastereoselectivity and enantioselectivity—is a primary goal in modern asymmetric synthesis.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of azepane synthesis, this is often achieved through cyclization reactions where the stereochemistry is directed by existing chiral centers or by the conformation of the reacting molecule. For example, a diastereoselective ring closure can be influenced by incorporating a chiral group on the nitrogen atom, which leads to separable diastereoisomers. The conformation of the substrate is paramount, as computations have suggested that it can primarily control the stereoselectivity of the reaction.
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. This is typically accomplished using chiral catalysts or reagents that create a chiral environment for the reaction. Strategies for the enantioselective synthesis of related heterocyclic systems, which could be adapted for azepanes, include enanti
Advanced Spectroscopic Characterization of Azepane Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For "5-Methyl-2-(pyridin-2-ylmethylene)azepane," both ¹H and ¹³C NMR would provide critical data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the azepane ring, the methyl group, the exocyclic methylene (B1212753) bridge, and the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the carbon adjacent to the nitrogen in the azepane ring are expected to appear downfield, typically in the range of 2.3-3.0 ppm, due to the deshielding effect of the nitrogen atom. libretexts.org The signal for the N-H proton of the azepane, if not exchanged with a deuterated solvent, would likely appear as a broad signal between 0.5 and 5.0 ppm. libretexts.org The methyl group protons would likely resonate as a doublet in the upfield region, around 0.9-1.2 ppm, coupled to the methine proton at the C5 position. The protons of the pyridine ring are expected in the aromatic region (7.0-8.5 ppm). For instance, in 2-methylpyridine, the proton at the 6-position appears at approximately 8.5 ppm. researchgate.nethmdb.ca The vinylic proton of the methylidene bridge is expected to be in the range of 5.0-6.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. youtube.com The carbon atoms of the azepane ring are expected to resonate in the aliphatic region, typically between 20 and 60 ppm. The carbon attached to the nitrogen (C2 and C7) would be further downfield. For example, in N-methylcyclohexylamine, the carbon bonded to nitrogen is shifted downfield by about 20 ppm compared to other ring carbons. openstax.org The methyl carbon would appear at a higher field, likely between 15 and 25 ppm. The carbons of the pyridine ring would be found in the aromatic region, generally between 120 and 150 ppm. hmdb.ca The carbon of the exocyclic double bond attached to the pyridine ring would likely be in the range of 110-140 ppm, while the C2 carbon of the azepane involved in the enamine-like double bond would be significantly deshielded, appearing further downfield. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azepane CH₂ | 1.4 - 1.9 | 25 - 40 |
| Azepane CH₂-N | 2.8 - 3.5 | 45 - 55 |
| Azepane CH-CH₃ | 1.8 - 2.2 | 30 - 40 |
| Azepane CH₃ | 0.9 - 1.2 (d) | 15 - 25 |
| =CH-Pyridine | 5.5 - 6.5 (s) | 110 - 130 |
| Pyridine C2'-CH | - | 150 - 160 |
| Pyridine CH (ortho, para) | 7.0 - 7.8 | 120 - 140 |
| Pyridine CH (meta) | 8.2 - 8.6 | 145 - 155 |
| Azepane C=C | - | 135 - 145 |
Note: These are estimated values and actual experimental data may vary. 'd' denotes a doublet and 's' a singlet.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₁₃H₁₈N₂), the molecular weight is 202.30 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the proposed structure. openstax.orgjove.com
The fragmentation pattern would likely be dominated by cleavages alpha to the nitrogen atoms and the double bond. A common fragmentation pathway for enamines involves the loss of substituents from the nitrogen or the double bond. rsc.org For the title compound, a significant fragmentation could be the loss of a methyl radical (CH₃•) from the azepane ring, leading to a fragment ion at m/z 187. Another likely fragmentation is the cleavage of the bond between the azepane ring and the methylidene bridge, potentially leading to ions corresponding to the pyridinylmethylene cation or the 5-methylazepane radical cation.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Notes |
| 202 | [C₁₃H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 187 | [M - CH₃]⁺ | Loss of the methyl group |
| 106 | [C₇H₈N]⁺ | Pyridin-2-ylmethyl cation |
| 93 | [C₆H₅N]⁺ | Pyridine fragment |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For "this compound," the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibration of the secondary amine in the azepane ring would typically appear as a single, sharp band in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com The C-H stretching vibrations of the aliphatic methyl and methylene groups of the azepane ring would be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹.
A crucial band for this molecule would be the C=C stretching vibration of the enamine-like double bond, which is expected in the range of 1650-1600 cm⁻¹. nih.gov This band is often strong. The C-N stretching vibrations of the aliphatic amine are typically found in the 1250–1020 cm⁻¹ region. orgchemboulder.com The characteristic ring vibrations of the pyridine ring would be observed in the fingerprint region, typically around 1600-1450 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (sec. amine) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C Stretch (enamine) | 1600 - 1650 | Strong |
| C=N/C=C (Pyridine ring) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Note: These are predicted absorption ranges and the actual spectrum may show additional bands.
X-ray Crystallography for Solid-State Structure Determination
In the crystal structure of this related enaminone, the azepane ring adopts a conformation that allows for the formation of an intramolecular N—H⋯O hydrogen bond. nih.gov For "this compound," it is plausible that the azepane ring would also adopt a conformation that minimizes steric strain, likely a twist-chair or boat-like conformation. The exocyclic C=C double bond would enforce planarity on the atoms involved (C2, C=, C of pyridine, and the N of azepane).
The solid-state packing would likely be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···N or C-H···π hydrogen bonds involving the pyridine ring. The precise crystal system and space group cannot be predicted without experimental data.
Interactive Data Table: Predicted Crystallographic Parameters (Based on Analogy)
| Parameter | Predicted Value/Range | Basis of Prediction |
| Crystal System | Monoclinic or Triclinic | Common for organic molecules |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups |
| Azepane Ring Conformation | Twist-chair or Boat | Minimization of steric strain |
| Key Feature | Planarity of the enamine system | sp² hybridization of C2 and the exocyclic carbon |
Note: These are hypothetical parameters based on the analysis of a related structure and general principles of crystallography.
Computational and Theoretical Studies of 5 Methyl 2 Pyridin 2 Ylmethylene Azepane
Density Functional Theory (DFT) Calculations for Mechanistic Insights
No published studies employing Density Functional Theory (DFT) to investigate the reaction mechanisms, transition states, or thermodynamic and kinetic parameters related to 5-Methyl-2-(pyridin-2-ylmethylene)azepane could be located. Such studies would typically provide valuable insights into its formation, reactivity, and potential chemical transformations.
Conformational Analysis and Energy Landscapes
There is no available research on the conformational analysis of this compound. This type of study would involve identifying the stable conformers of the molecule and mapping its potential energy surface. Understanding the preferred three-dimensional structures is crucial for predicting its biological activity and physical properties. Without experimental or computational data, no information can be provided on the relative energies of different conformations or the energy barriers between them.
Electronic Structure Calculations
No literature was found that details the electronic structure of this compound. Electronic structure calculations would provide information on molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. These properties are fundamental to understanding the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.
Molecular Dynamics Simulations for Conformational Flexibility
A search for molecular dynamics (MD) simulation studies on this compound yielded no results. MD simulations are a powerful tool for exploring the dynamic behavior and conformational flexibility of molecules over time. Such studies would offer insights into how the molecule behaves in different environments, such as in solution, and how its structure fluctuates, which is essential for understanding its interactions with biological targets.
Exploration of Biological Activity Mechanisms for Azepane Pyridine Scaffolds
Insights into Mechanisms of Action of Pyrido[b]azepine Derivatives
Pyrido[b]azepine derivatives represent a significant class of heterocyclic compounds that have been extensively studied for their therapeutic potential. Their mechanism of action often involves precise interactions with specific biological targets.
The structural framework of pyrido[b]azepine derivatives makes them suitable candidates for designing enzyme inhibitors. These compounds can interact with the active sites of various enzymes, leading to the modulation of their activity.
GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases like Alzheimer's, type 2 diabetes, and cancer. nih.gov Certain fused pyridine (B92270) derivatives, such as imidazo[1,2-b]pyridazines and 6-aryl-pyrazolo[3,4-b]pyridines, have been identified as potent GSK-3 inhibitors. nih.govresearchgate.net For instance, a brain-penetrant imidazo[1,2-b]pyridazine (B131497) derivative demonstrated the ability to lower phosphorylated tau levels in a mouse model of Alzheimer's disease. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also shown effectiveness as GSK-3 inhibitors. researchgate.net Another class, [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones, has been discovered as novel GSK-3 inhibitors, with some compounds exhibiting activity in the low nanomolar range. nih.gov The mechanism of GSK-3 inhibition by these compounds is considered a promising therapeutic strategy for various diseases. researchgate.net
CDKS Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives have been designed as CDK8 inhibitors. nih.gov Overexpression of CDK8 is observed in several cancers, making it a viable target for cancer therapy. nih.gov Additionally, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of various CDKs, including CDK2 and CDK9. rsc.orgnih.govcu.edu.eg For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed strong inhibitory activity against CDK9 and demonstrated anti-proliferative effects in pancreatic cancer cell lines. nih.gov The anticancer activity of these compounds was found to be related to their CDK9 inhibition. nih.gov
TRPM8 Antagonism: The transient receptor potential melastatin 8 (TRPM8) channel is a sensor for cold temperatures and is implicated in pain and other pathological conditions. nih.govexplorationpub.com An imidazo[1,5:1,6]pyrido[3,4-b]indole-1,3(2H)-dione derivative has been identified as a potent nanomolar antagonist of TRPM8, showing efficacy in a mouse model of oxaliplatin-induced cold hypersensitivity. researchgate.net Other scaffolds, including β-lactam derivatives, have also been developed as potent and selective TRPM8 antagonists. mdpi.com These antagonists are being explored for the treatment of cold allodynia and hyperalgesia. nih.govnih.gov
AT2 Receptor Antagonism: The angiotensin II (AII) AT2 receptor is a component of the renin-angiotensin system, which plays a crucial role in blood pressure regulation. A series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as AII antagonists. nih.gov Compounds featuring a biphenylyltetrazole group and small alkyl substituents on the pyridopyrimidine ring were found to be potent antagonists at the AT1 receptor, a related target. One of the most effective compounds in this series, 5,8-dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one, demonstrated oral bioavailability and efficacy in a high-renin hypertension model in rats. nih.gov
Below is a table summarizing the enzyme inhibition mechanisms of various pyrido[b]azepine derivatives.
Enzyme Inhibition by Pyrido[b]azepine Derivatives| Target Enzyme | Derivative Class | Demonstrated Effect | Reference |
|---|---|---|---|
| GSK-3 | Imidazo[1,2-b]pyridazines | Lowered phosphorylated tau levels in vivo. nih.gov | nih.gov |
| GSK-3 | 6-Aryl-pyrazolo[3,4-b]pyridines | Effective GSK-3 inhibition. researchgate.net | researchgate.net |
| GSK-3 | [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones | Low nanomolar range inhibition. nih.gov | nih.gov |
| CDK8 | Pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-ones | Inhibition of overexpressed CDK8 in cancers. nih.gov | nih.gov |
| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | Strong inhibitory activity and anti-proliferative effects in pancreatic cancer cells. nih.gov | nih.gov |
| TRPM8 | Imidazo[1,5:1,6]pyrido[3,4-b]indole-1,3(2H)-diones | Potent nanomolar antagonism; effective in cold hypersensitivity model. researchgate.net | researchgate.net |
| AT1 Receptor | Pyrido[2,3-d]pyrimidines | Potent antagonism of angiotensin II. nih.gov | nih.gov |
Mechanisms of Antimicrobial Activity
Azepine derivatives have been noted for their pharmacological activities, including antibacterial effects. researchgate.net The antimicrobial mechanisms of azepane-pyridine scaffolds are an area of active research, with studies indicating that these compounds can be effective against a range of microbial pathogens. For instance, certain azepine and thiepine (B12651377) derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Micrococcus luteus. researchgate.net The specific molecular interactions leading to this antimicrobial action are under investigation but are thought to involve disruption of essential cellular processes in the microorganisms.
Mechanisms of Antitumor Activity
The antitumor properties of pyrido[b]azepine and related scaffolds are a major focus of drug discovery efforts. These compounds can induce cancer cell death through various mechanisms.
Pyrido[2,3-d]pyrimidine derivatives, for example, are known to exert their anticancer effects by inhibiting a range of molecular targets crucial for cancer cell survival and proliferation. These targets include tyrosine kinases, ABL kinase, phosphatidylinositol-3 kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), p38 mitogen-activated protein kinases (MAPK), BCR-ABL, and dihydrofolate reductase (DHFR). rsc.org The inhibition of these pathways can lead to cell cycle arrest and apoptosis. rsc.orgresearchgate.net
For instance, certain thienyl substituted 5H-pyrido[3,2-d] nih.govbenzazepin-6(7H)-ones have shown noteworthy antitumor activity with selectivity for renal tumor cell lines. nih.gov Tricyclic azepine derivatives, specifically pyrimido[4,5-b]-1,4-benzoxazepines, have been identified as a novel class of inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key driver in many cancers. nih.gov Furthermore, some pyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives have demonstrated potent antitumor activity against breast cancer cell lines. cu.edu.eg One particularly active compound was found to induce apoptosis through G1 cell-cycle arrest in prostate cancer cells. researchgate.net
A summary of antitumor mechanisms is provided in the table below.
Antitumor Mechanisms of Pyrido[b]azepine Scaffolds| Derivative Class | Mechanism of Action | Target Cell/Cancer Type | Reference |
|---|---|---|---|
| Thienyl substituted 5H-pyrido[3,2-d] nih.govbenzazepin-6(7H)-ones | Selective antitumor activity | Renal tumor cell lines | nih.gov |
| Pyrimido[4,5-b]-1,4-benzoxazepines | Inhibition of EGFR kinase | General anticancer | nih.gov |
| Pyrido[2,3-d]pyrimidines | Inhibition of tyrosine kinases, PI3K, mTOR, etc. | Various cancers | rsc.org |
| Pyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines | Induction of apoptosis via G1 cell-cycle arrest | Prostate cancer, Breast cancer | cu.edu.egresearchgate.net |
Mechanisms of Antiviral Activity
Pyridine-containing heterocyclic compounds have demonstrated a broad spectrum of antiviral activities against various viruses, including HIV, hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanisms of action are diverse and can involve the inhibition of viral enzymes and processes essential for replication. These mechanisms include the inhibition of reverse transcriptase, polymerase, RNase H, viral maturation, and viral kinases. nih.gov
Specifically, some pyrido[3,2-e] nih.govresearchgate.netdiazepine derivatives have been tested for anti-HIV-1 activity, although the tested compounds did not show activity comparable to existing drugs like zidovudine. nih.gov More recently, epoxybenzooxocino[4,3-b]pyridine derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication. One derivative containing a dihydroquinoxalin-2-one group showed promising antiviral activity. mdpi.com Another study on 2-benzoxyl-phenylpyridine derivatives indicated that these compounds likely target the early replication stage of viral RNA and protein synthesis. mdpi.com
Mechanisms of Anti-inflammatory Effects
The anti-inflammatory properties of azepane-pyridine scaffolds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. nih.gov
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been developed, with one compound identified as a dual inhibitor of COX-1 and COX-2, demonstrating potential anti-inflammatory activity. nih.govrsc.org Additionally, pyrimido[1,6-a]azepine derivatives have been synthesized and screened for their anti-inflammatory effects. Several compounds in this series showed activity comparable to or higher than the standard anti-inflammatory drug diclofenac (B195802) sodium, with the added benefit of reduced gastric ulceration. nih.gov
Potential Neuroprotective Mechanisms
The neuroprotective potential of pyridine-containing compounds is an emerging area of research. Pyridoxine (B80251) (Vitamin B6) and its derivatives are known to play a crucial role in the nervous system. drugbank.com The mechanisms underlying their neuroprotective actions are multifaceted.
Studies have shown that pyridoxine can attenuate the neurotoxic effects of certain compounds by reducing glutamate (B1630785) levels, decreasing calcium influx, and increasing levels of the inhibitory neurotransmitter GABA. nih.gov In hippocampal cells, pyridoxal (B1214274) phosphate (B84403) was found to significantly decrease domoic acid-induced increases in glutamate and calcium influx. nih.gov The neuroprotective effects of pyridoxine are thought to be mediated through mechanisms similar to those targeted by current therapeutic strategies for neurological disorders. nih.gov The conversion of pyridoxine to its active form, pyridoxal 5'-phosphate, is carried out by the enzyme pyridoxal kinase, and the inhibition of this enzyme can lead to a deficiency of this vital coenzyme. nih.govnih.gov
Concluding Remarks and Future Research Trajectories
Current Challenges in the Synthesis and Study of Complex Azepane-Pyridine Systems
The creation of complex molecules featuring both azepane and pyridine (B92270) rings is a considerable synthetic challenge. The primary difficulties stem from the inherent properties of the seven-membered azepane ring and the complexities of selectively functionalizing the pyridine system.
One of the main obstacles is the unfavorable kinetics and thermodynamics associated with the formation of medium-sized rings like azepane. nih.gov Compared to the more common five- and six-membered rings, the cyclization to form a seven-membered ring is often hindered by high activation barriers and entropic penalties. rsc.org This can lead to low yields and the competing formation of polymeric side products.
Furthermore, achieving regioselectivity during the synthesis of substituted azepanes is a significant hurdle. For a molecule like 5-Methyl-2-(pyridin-2-ylmethylene)azepane, the precise placement of the methyl group at the C5 position and the pyridine-containing substituent at the C2 position requires meticulous synthetic planning. Methods like ring expansion of smaller, more easily accessible rings (e.g., piperidines or pyrrolidines) are employed, but controlling the regioselectivity of the ring-opening and closing steps remains a complex task. rsc.orgresearchgate.net
The combination of the flexible, non-planar azepane ring with the rigid, aromatic pyridine ring introduces further complexity. The conformational flexibility of the azepane ring is often crucial for biological activity, but studying and controlling this flexibility is challenging. lifechemicals.com The presence of multiple reactive sites on both rings also necessitates the use of carefully chosen protecting group strategies to ensure that reactions occur at the desired positions.
Emerging Synthetic Strategies for Highly Substituted Azepane Derivatives
In response to the challenges in synthesizing substituted azepanes, a number of innovative strategies have emerged. These methods offer improved efficiency, selectivity, and access to a wider range of functionalized azepane derivatives.
Ring Expansion Strategies: The expansion of smaller, pre-functionalized cyclic precursors is a powerful approach. For instance, diastereomerically pure azepane derivatives have been successfully prepared through the stereoselective and regioselective ring expansion of piperidines. rsc.org This strategy allows for the transfer of stereochemical information from the starting material to the final azepane product. Similarly, the ring expansion of pyrrolidines has been used to synthesize 4-substituted α-trifluoromethyl azepanes. researchgate.net
Tandem and Annulation Reactions: One-pot tandem reactions that form multiple bonds in a single operation are highly efficient for building complex molecular architectures. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed to selectively prepare trifluoromethyl-substituted azepine derivatives. nih.gov Another novel protocol involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, followed by selective annulation to afford azepane derivatives, showcasing good functional group tolerance. acs.orgnih.gov
Catalytic Methods: The use of transition metal catalysis is becoming increasingly prevalent in azepane synthesis. researchgate.net Iron-catalyzed dearomatization of pyridines has been shown to produce annelated azepine derivatives in a one-step, three-component reaction. acs.org Furthermore, photoinduced ligated boryl radical-mediated alkynylation has demonstrated compatibility with N-protected azepanes, allowing for late-stage functionalization. acs.org
Multi-component Reactions (MCRs): MCRs are highly convergent and offer a rapid way to build molecular complexity. The reaction of 2-acetylthiophene (B1664040) with aromatic aldehydes and a cyanide source can lead to highly substituted pyran and pyridine derivatives, showcasing the power of MCRs in heterocyclic synthesis. researchgate.net Applying similar principles to azepane-pyridine systems could provide efficient routes to novel structures.
Prospects for Advanced Mechanistic Understanding
A deeper understanding of reaction mechanisms is crucial for overcoming existing synthetic challenges and for the rational design of new and improved synthetic routes. Future research will likely focus on a synergistic combination of experimental and computational studies to elucidate the intricate pathways of azepane and pyridine ring formation and functionalization.
Kinetic and Spectroscopic Studies: Detailed kinetic analysis of key reaction steps can provide invaluable information about transition states and reaction intermediates. For example, kinetic studies on the thermal ene reactions for azepine ring formation have helped to demonstrate that these reactions proceed in a concerted manner. capes.gov.br In-situ spectroscopic techniques can be used to observe reactive intermediates that are difficult to isolate, providing direct evidence for proposed mechanistic pathways.
Computational Chemistry: Quantum mechanical computations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. capes.gov.br They can be used to model transition states, calculate activation energies, and predict the stereochemical and regiochemical outcomes of reactions. For instance, DFT studies have been used to understand the 8π-electrocyclization in the synthesis of pyrido[1,2-a]azepines. acs.org Similarly, quantum mechanical computations have established plausible mechanisms for the synergistic Cu/Ir catalysis used in the stereodivergent synthesis of azepino[3,4,5-cd]-indoles. rsc.orgnih.gov These computational insights can guide the optimization of reaction conditions and the design of more effective catalysts.
Understanding Radical Pathways: With the rise of photoredox and radical-based catalysis, understanding the mechanisms of these reactions is paramount. Preliminary mechanistic investigations into the photoinduced alkynylation of iodoalkanes suggest a radical pathway involving a ligated boryl radical, which is generated through a hydrogen atom transfer (HAT) process. acs.org Further studies in this area will enable the development of more predictable and versatile radical-based methods for functionalizing azepane-pyridine systems.
Development of Novel Methodologies for Stereocontrol in Azepane Synthesis
Controlling the three-dimensional arrangement of atoms (stereochemistry) is of utmost importance in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. The inherent flexibility of the seven-membered azepane ring makes stereocontrol a particularly formidable challenge. lifechemicals.com
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods is a primary goal. A significant breakthrough is the use of cooperative dual-metal catalysis, for example with Copper (Cu) and Iridium (Ir), to achieve stereodivergent synthesis. rsc.orgnih.gov This strategy allows for the selective formation of multiple stereoisomers of a product from the same starting materials by judiciously choosing the chirality of the two metal catalysts. This has been successfully applied to the synthesis of enantioenriched azepino[3,4,5-cd]-indoles bearing three stereogenic centers. rsc.org
Tethered Approaches: Tethered reactions, where the reacting partners are temporarily linked, can provide excellent stereocontrol by restricting conformational freedom. An osmium-catalyzed tethered aminohydroxylation reaction has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov This method allows for the formation of a new C-N bond with complete control over the regio- and stereochemistry. acs.org
Substrate-Controlled Synthesis: Another strategy is to use chiral starting materials and transfer their stereochemistry to the final product. For example, the synthesis of 4-substituted α-trifluoromethyl azepanes via the ring expansion of trifluoromethyl pyrrolidines derived from L-proline successfully transferred the chirality of the starting material to the azepane product with high enantiomeric excess. researchgate.net
Future efforts will focus on expanding the scope of these methods and developing new catalytic systems that can operate with high enantioselectivity and diastereoselectivity on a wider range of substrates, ultimately enabling the routine synthesis of stereochemically pure and complex azepane-pyridine compounds.
Q & A
Q. What are the recommended synthetic routes for 5-Methyl-2-(pyridin-2-ylmethylene)azepane, and how can reaction conditions be optimized?
Methodological Answer: Synthesis should follow multi-step protocols involving condensation reactions between pyridine derivatives and azepane precursors. For example, analogous procedures for pyridine-containing compounds (e.g., 2-ethyl-3-methylpyrazine in ) often use controlled temperature (80–120°C) and catalysts like Lewis acids. Optimization can employ factorial design ( ), varying parameters such as solvent polarity, stoichiometry, and reaction time. Characterization via HPLC ( ) ensures purity, while error analysis (, Section 7) identifies systematic biases (e.g., incomplete purification).
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm bonding and stereochemistry. For electronic properties, computational methods (DFT) can predict frontier molecular orbitals. Cross-validate experimental UV-Vis data with Beer’s Law plots (, Section 6) to quantify concentration-dependent absorbance. Structural analogs (e.g., 2,6-bis(pyrazol-3-yl)pyridine in ) provide reference frameworks for interpreting spectral peaks.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow hazard guidelines for pyridine derivatives ( ):
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Prevent environmental leakage via sealed waste containers (, Environmental Precautions).
- Implement spill protocols: collect solids without dust generation (, Cleaning Methods).
Advanced Research Questions
Q. What strategies can address discrepancies in spectroscopic data during the characterization of this compound?
Methodological Answer: Discrepancies often arise from solvent effects or impurities. Strategies include:
- Replicate experiments : Confirm reproducibility under identical conditions (, Section 7a).
- Error source mapping : Identify systematic errors (e.g., calibration drift in HPLC; , Section 7b).
- Theoretical alignment : Compare experimental NMR shifts with computational predictions ( ) to resolve structural ambiguities.
Q. How can this compound be integrated into studies of membrane separation technologies or catalytic processes?
Methodological Answer: For membrane technologies (, RDF2050104), evaluate its role as a ligand in facilitating selective transport. In catalysis, assess its coordination chemistry with transition metals (e.g., Pd or Ru) using cyclic voltammetry. Design experiments guided by frameworks like EPACT’s atmospheric chemistry protocols ( ), emphasizing air-surface exchange and reaction kinetics.
Q. What factorial design approaches optimize multi-variable synthesis parameters for this compound?
Methodological Answer: Use a 2³ factorial design ( ) to test variables:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst loading | 0.5 mol% | 2.0 mol% |
| Reaction time | 6 hrs | 12 hrs |
| Analyze interactions via ANOVA to identify dominant factors. Prioritize conditions maximizing yield while minimizing byproducts (, Section 6). |
Q. How can researchers align studies of this compound with broader theoretical frameworks in organic chemistry?
Methodological Answer: Link synthesis to concepts like frontier molecular orbital theory ( ) to explain reactivity. For example, the pyridinylmethylene group’s electron-withdrawing effects could be modeled to predict regioselectivity in cross-coupling reactions. Integrate findings into existing frameworks for heterocyclic compounds ( ) to contextualize novelty.
Data Contradiction and Validation
Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer: Conduct accelerated stability studies (pH 2–12, 40–60°C) with HPLC monitoring ( ). Use Arrhenius kinetics to extrapolate degradation rates. Compare with thermogravimetric analysis (TGA) data to isolate pH vs. thermal effects. Theoretical models ( ) can predict protonation states influencing stability.
Methodological Integration
Q. What steps ensure rigorous integration of this compound into interdisciplinary research (e.g., environmental chemistry or drug discovery)?
Methodological Answer:
- Environmental studies : Apply EPACT protocols ( ) to assess atmospheric persistence.
- Drug discovery : Use QSAR models to predict bioactivity, validated via in vitro assays ( ).
- Cross-disciplinary alignment : Frame hypotheses using evidence-based inquiry principles ( ), ensuring theoretical relevance to each field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
